![molecular formula C21H26O2 B14362151 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane CAS No. 93632-67-8](/img/structure/B14362151.png)
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane is an organic compound with the molecular formula C20H24O2 It is characterized by a tetrahydropyran ring structure substituted with a 4,4-diphenylbutan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane typically involves the reaction of 4,4-diphenylbutan-2-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which subsequently undergoes nucleophilic attack by the alcohol to form the desired product. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is typically carried out in an inert solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
2-[(4,4-Diphenylbutan-2-yl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the diphenylbutan-2-yloxy group.
4,4-Diphenylbutan-2-ol: The precursor alcohol used in the synthesis of 2-[(4,4-Diphenylbutan-2-yl)oxy]oxane.
Uniqueness
This compound is unique due to the presence of both the tetrahydropyran ring and the diphenylbutan-2-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93632-67-8 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4,4-diphenylbutan-2-yloxy)oxane |
InChI |
InChI=1S/C21H26O2/c1-17(23-21-14-8-9-15-22-21)16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20-21H,8-9,14-16H2,1H3 |
InChI Key |
MTFADJKUFLFIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)OC3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


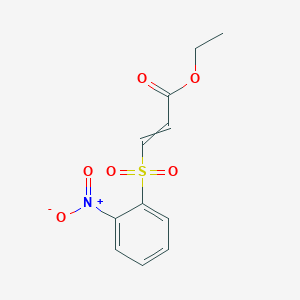
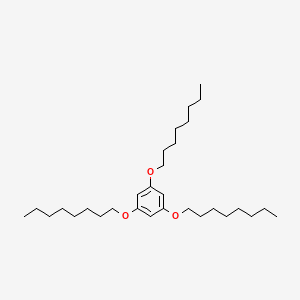
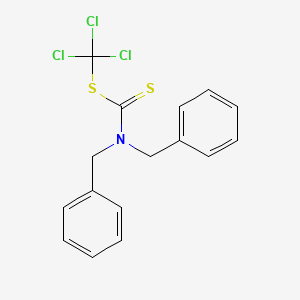

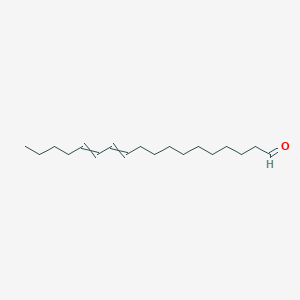
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
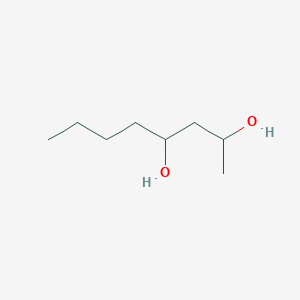
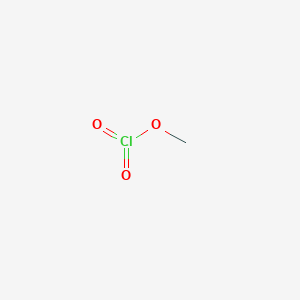
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
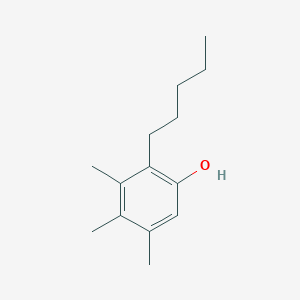



![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
